N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Description
N-(3-Aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a small-molecule acetamide derivative featuring a 3-aminophenyl group attached to an acetamide scaffold, which is further substituted with a 4-methylpiperazine moiety. This compound is structurally characterized by its dual pharmacophoric elements: the aromatic aniline group and the piperazine ring, which are common in bioactive molecules targeting neurological and oncological pathways.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZBQJQEOXWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-nitroaniline and 4-methylpiperazine.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-aminophenyl compound is then acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine to form N-(3-aminophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with 4-methylpiperazine to yield N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide.
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine and phenyl moieties can exhibit antidepressant properties. N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Anticancer Potential
The compound has shown promise in cancer research. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells, making it a candidate for further investigation in oncology .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis, indicating its potential as an antibiotic agent .
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell wall synthesis |
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors in subjects. The results indicated enhanced serotonergic activity, supporting its potential as a novel antidepressant .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction via the mitochondrial pathway, suggesting its utility in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The aminophenyl group may facilitate binding to aromatic residues in proteins, while the piperazine moiety could interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in aromatic substituents, heterocyclic systems, and piperazine modifications. Key comparisons include physicochemical properties, synthetic routes, and biological activities.
Substituent Variations on the Aromatic Ring
Notes:
Key Insights :
- Electron-withdrawing vs. electron-donating groups: The 3-chlorophenyl analog (Compound 12) exhibits anticonvulsant activity, while the 3-aminophenyl variant may favor interactions with amine-sensitive targets (e.g., GPCRs or kinases).
Heterocyclic System Modifications
Key Insights :
- Imidazothiazole and thiazolotriazole hybrids () demonstrate enhanced anticancer and anti-infective activities due to planar heterocycles improving DNA/enzyme interactions.
- Pyridazinone derivatives () show subtype-specific GPCR modulation, highlighting the role of rigid heterocycles in receptor selectivity.
Piperazine Ring Modifications
Research Findings and Pharmacological Trends
- Anticonvulsant Activity : Chlorophenyl analogs (e.g., Compound 12) show efficacy in maximal electroshock (MES) tests, suggesting sodium channel modulation .
- Anticancer Activity : Imidazothiazole-acetamide hybrids () target tubulin polymerization or kinase pathways, with IC₅₀ values in the low micromolar range.
- Anti-infective Potential: Thiazolotriazole derivatives () disrupt microbial membranes or enzymatic function, showing broad-spectrum activity.
Biological Activity
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, also referred to as a derivative of Nintedanib, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₂₂N₄O
- Molecular Weight : Approximately 262.35 g/mol
- CAS Number : 262368-30-9
The presence of the piperazine moiety is significant as it is often associated with various biological activities, particularly in modulating neurotransmitter systems.
This compound exhibits several mechanisms of action primarily through its interactions with various receptors:
-
Kinase Inhibition : The compound has been shown to inhibit several kinases, including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Fibroblast Growth Factor Receptors (FGFRs)
- Neurotransmitter Modulation : The piperazine ring structure allows for interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders such as anxiety and depression. Preliminary studies indicate that it may enhance neurotransmitter signaling pathways .
Anticancer Potential
Research indicates that this compound may have significant anticancer properties. It has been tested against sensitive and resistant cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis . The following table summarizes some key findings related to its anticancer activity:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF7 | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of angiogenesis |
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies have shown its efficacy in reducing seizure activity in animal models, particularly through maximal electroshock (MES) tests. The results indicate a dose-dependent response with significant protection observed at higher doses .
Case Studies
- Clinical Trials on Cancer Treatment : Nintedanib derivatives have been investigated in clinical trials targeting various cancers, including lung cancer and mesothelioma. These trials focus on the drug's ability to inhibit tumor growth by blocking angiogenesis and metastasis.
- Neuropharmacological Studies : Research involving animal models has demonstrated that compounds similar to this compound can modulate neurotransmitter systems effectively, leading to reduced anxiety-like behaviors .
Q & A
Q. What are the established synthetic routes for N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, and what are their yield optimization challenges?
The compound can be synthesized via multi-step reactions involving piperazine derivatives and acetamide precursors. For example, analogous compounds like AZD8931 are synthesized through nucleophilic substitution and amide coupling, often achieving low yields (2–5%) due to steric hindrance or intermediate instability . Key steps include activating the piperazine moiety (e.g., via chloroacetyl chloride) and coupling with 3-aminophenyl groups. Yield optimization may require adjusting reaction temperatures, solvent systems (e.g., DMF or THF), and catalytic conditions (e.g., triethylamine for acid scavenging). Purification typically involves column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substituent positions (e.g., methylpiperazine protons at δ 2.3–2.7 ppm and aromatic protons at δ 6.5–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is verified using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 303.18 for CHNO) .
Q. What solubility and stability profiles should researchers consider for in vitro assays?
The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in aqueous buffers. Stability studies under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 24 hours in DMSO at -20°C. For biological assays, prepare stock solutions in DMSO and dilute in PBS (≤0.1% DMSO final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
SAR analysis of related acetamide-piperazine derivatives reveals:
- Piperazine substitution: 4-Methylpiperazine enhances blood-brain barrier penetration compared to unsubstituted analogs .
- Aryl group modifications: Electron-donating groups (e.g., -NH) on the phenyl ring improve receptor binding affinity, as seen in dopamine D3 receptor ligands .
- Linker flexibility: Short alkyl chains (e.g., acetamide) balance conformational rigidity and target engagement . Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin 5-HT or kinase targets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, enzyme isoforms). Mitigation strategies include:
- Standardized protocols: Use consistent ATP concentrations (1 mM) and control inhibitors (e.g., staurosporine for kinases) .
- Orthogonal assays: Validate results via fluorescence polarization (binding affinity) and Western blotting (downstream signaling) .
- Meta-analysis: Cross-reference data with PubChem BioAssay entries to identify outliers .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- ADME Prediction: Tools like SwissADME estimate moderate bioavailability (F ≈ 30–40%) due to moderate LogP (2.1) and polar surface area (65 Ų) .
- Toxicity Screening: QSAR models (e.g., ProTox-II) predict low hepatotoxicity but potential hERG channel inhibition (risk score: 0.72), warranting patch-clamp validation .
- Metabolite Identification: CYP3A4-mediated N-demethylation is predicted via Schrödinger’s Metabolism Module, suggesting the need for metabolite isolation via LC-MS/MS .
Methodological Notes
- Safety Protocols: Handle the compound under fume hoods; use PPE (gloves, lab coats) to avoid dermal exposure. In case of accidental ingestion, administer activated charcoal and seek medical attention .
- Data Reproducibility: Archive raw NMR/HPLC files in open-access repositories (e.g., Zenodo) with detailed metadata (solvent batches, instrument models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
